2-OCTENAL
Overview
Description
2-OCTENAL, also known as this compound, is an organic compound with the molecular formula C8H14O. It is a colorless to slightly yellow liquid with a characteristic odor. This compound is an unsaturated aldehyde, which means it contains both a carbon-carbon double bond and an aldehyde functional group. This compound is found naturally in various essential oils and is used in the flavor and fragrance industry due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-OCTENAL can be synthesized through several methods. One common method involves the aldol condensation of heptanal with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Aldol Condensation: Heptanal reacts with formaldehyde to form this compound.
Another method involves the oxidation of oct-2-en-1-ol using an oxidizing agent such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Industrial Production Methods
In industrial settings, oct-2-enal is often produced through the catalytic dehydrogenation of oct-2-en-1-ol. This process involves passing oct-2-en-1-ol over a catalyst, such as copper or silver, at elevated temperatures to yield oct-2-enal.
Chemical Reactions Analysis
Types of Reactions
2-OCTENAL undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to oct-2-enoic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to oct-2-en-1-ol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Addition Reactions: The carbon-carbon double bond in oct-2-enal can undergo addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen chloride (HCl) in an organic solvent.
Major Products
Oxidation: Oct-2-enoic acid.
Reduction: Oct-2-en-1-ol.
Addition: 2,3-dibromo-octanal (with bromine) or 2-chloro-octanal (with hydrogen chloride).
Scientific Research Applications
2-OCTENAL has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: this compound is studied for its antimicrobial properties, particularly its antifungal activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial agent.
Industry: It is used in the flavor and fragrance industry to impart a fresh, green, and slightly citrusy aroma to products.
Mechanism of Action
The mechanism by which oct-2-enal exerts its effects involves its interaction with cellular components. As an aldehyde, it can form covalent bonds with nucleophilic groups in proteins and other biomolecules, leading to alterations in their structure and function. This reactivity underlies its antimicrobial properties, as it can disrupt the integrity of microbial cell membranes and inhibit essential enzymatic processes.
Comparison with Similar Compounds
2-OCTENAL is similar to other unsaturated aldehydes, such as hex-2-enal and dec-2-enal. it is unique in its specific aroma profile and its balance of volatility and stability, making it particularly valuable in the flavor and fragrance industry.
List of Similar Compounds
Hex-2-enal: A six-carbon unsaturated aldehyde with a green, leafy odor.
Dec-2-enal: A ten-carbon unsaturated aldehyde with a fatty, citrusy aroma.
Non-2-enal: A nine-carbon unsaturated aldehyde with a cucumber-like odor.
Properties
IUPAC Name |
oct-2-enal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h6-8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBXEMGDVWVTGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062349 | |
Record name | 2-Octenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
84.00 to 86.00 °C. @ 19.00 mm Hg | |
Details | The Good Scents Company Information System | |
Record name | (E)-2-octenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013809 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2363-89-5, 2548-87-0 | |
Record name | 2-Octenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2363-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Octenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oct-2-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.379 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-2-octenal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013809 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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